N-tert-Butyl-N-Fmoc-glycine
Overview
Description
“N-tert-Butyl-N-Fmoc-glycine” is a compound with the molecular formula C21H23NO4 . It is an N-Fmoc-protected form of Glycine , a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system .
Synthesis Analysis
The synthesis of “N-tert-Butyl-N-Fmoc-glycine” involves the coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry . The tert-butyl protecting group is then eliminated under acidic conditions .Molecular Structure Analysis
The molecular structure of “N-tert-Butyl-N-Fmoc-glycine” is characterized by the presence of a tert-butyl group, an Fmoc group, and a glycine residue . The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
The Fmoc group in “N-tert-Butyl-N-Fmoc-glycine” can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
“N-tert-Butyl-N-Fmoc-glycine” has a molecular weight of 353.42 . It is a crystalline compound and is stable as the free acid when stored in the cold in a dry form .Mechanism of Action
Safety and Hazards
Future Directions
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other N-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
properties
IUPAC Name |
2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHNDOYEGWHPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166891 | |
Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-N-Fmoc-glycine | |
CAS RN |
250695-67-1 | |
Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250695-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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